
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by its unique substituents, which include dimethyl, methoxy, and a 2-methylprop-2-enylamino group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the substituents. Common synthetic routes may involve:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Substitution Reactions: Introduction of the dimethyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions.
Amine Alkylation: The 2-methylprop-2-enylamino group can be introduced via alkylation of an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Indole, 2,4-dimethyl-5-methoxy-3-(2-(1-pyrrolidinyl)ethyl)-
- Indole, 2,4-dimethyl-5-methoxy-3-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-
Uniqueness
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
38168-68-2 |
|---|---|
分子式 |
C21H30N2O5 |
分子量 |
390.5 g/mol |
IUPAC名 |
4-hydroxy-4-oxobutanoate;2-(5-methoxy-2,4-dimethyl-1H-indol-3-yl)ethyl-(2-methylprop-2-enyl)azanium |
InChI |
InChI=1S/C17H24N2O.C4H6O4/c1-11(2)10-18-9-8-14-13(4)19-15-6-7-16(20-5)12(3)17(14)15;5-3(6)1-2-4(7)8/h6-7,18-19H,1,8-10H2,2-5H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
HOVILPASVHQCJM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1C(=C(N2)C)CC[NH2+]CC(=C)C)OC.C(CC(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


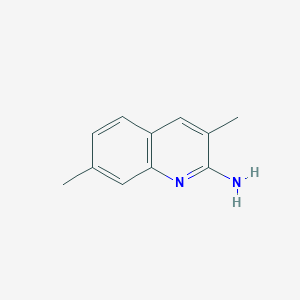

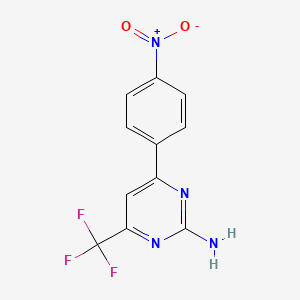
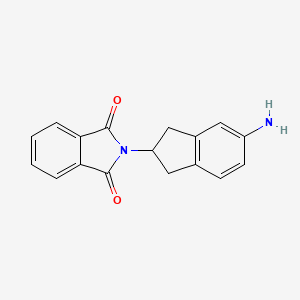
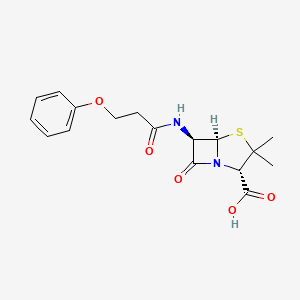
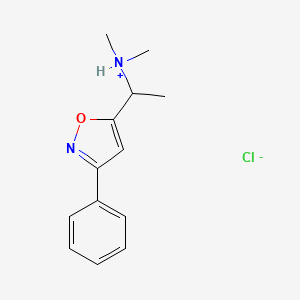
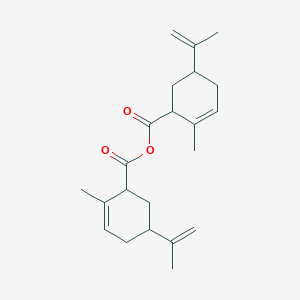
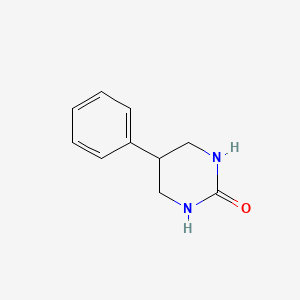
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
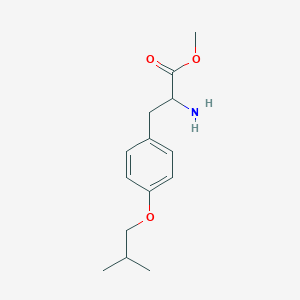

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

